molecular formula C6H9F6NS2 B12113767 Bis-(2-trifluoromethylsulfanyl-ethyl)-amine

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine

Cat. No.: B12113767
M. Wt: 273.3 g/mol
InChI Key: FREAGSXHPAGADH-UHFFFAOYSA-N
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Description

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine is a chemical compound characterized by the presence of two trifluoromethylsulfanyl groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the reaction of 2-trifluoromethylsulfanyl-ethylamine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Bis-(2-trifluoromethylsulfanyl-ethyl)-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Bis-(2-trifluoromethylsulfanyl-ethyl)-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis-(2-trifluoromethylsulfanyl-ethyl)-amine include other trifluoromethylsulfanyl-substituted amines and related derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

This compound is unique due to the presence of two trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9F6NS2

Molecular Weight

273.3 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)-N-[2-(trifluoromethylsulfanyl)ethyl]ethanamine

InChI

InChI=1S/C6H9F6NS2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2

InChI Key

FREAGSXHPAGADH-UHFFFAOYSA-N

Canonical SMILES

C(CSC(F)(F)F)NCCSC(F)(F)F

Origin of Product

United States

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